molecular formula C12H9N3O3 B2445557 5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-30-8

5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2445557
CAS No.: 1443279-30-8
M. Wt: 243.222
InChI Key: WBBPAPFQOAYWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1443279-30-8) is a high-purity chemical compound serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. This molecule features the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system known for its significant bioactivity and synthetic versatility . The furan and carboxylic acid substituents on the core structure make it a valuable building block for further derivatization and the creation of combinatorial libraries aimed at developing new therapeutic agents . The core pyrazolo[1,5-a]pyrimidine scaffold is recognized for its antitumor potential and enzymatic inhibitory activity, making it a focus in the rational design of new anticancer agents . Specifically, structural analogs featuring a 2-(furan-2-yl) substitution have demonstrated promising activity, inhibiting the viability of human lung carcinoma and hepatocellular carcinoma cells with IC50 values in the low micromolar range, highlighting the research value of this compound class in oncology . Furthermore, PP-based compounds are investigated as selective kinase inhibitors and have shown nanomolar antagonism for targets like the adenosine A2a receptor, a promising strategy in immuno-oncology . The presence of the carboxylic acid functional group at the 7-position allows for straightforward conjugation or further chemical transformation, facilitating structure-activity relationship (SAR) studies and the optimization of drug-like properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-7-6-13-15-9(12(16)17)5-8(14-11(7)15)10-3-2-4-18-10/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBPAPFQOAYWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with β-Dicarbonyl Precursors

The core pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-3-methylpyrazole and β-dicarbonyl compounds. The furan-2-yl and carboxylic acid groups are introduced through careful selection of the β-dicarbonyl component.

Reaction Mechanism and Regioselectivity

The reaction initiates with nucleophilic attack by the amino group of 5-amino-3-methylpyrazole on the electrophilic carbonyl carbon of the β-dicarbonyl compound. Subsequent cyclization and dehydration yield the fused pyrazolo[1,5-a]pyrimidine ring. Regioselectivity is governed by the electronic and steric properties of the β-dicarbonyl precursor. For instance, ethyl 3-(furan-2-yl)-3-oxopropanoate directs cyclization to position 7, enabling subsequent hydrolysis to the carboxylic acid.

Key Reaction Parameters :

  • Solvent : Ethanol, toluene, or solvent-free conditions.
  • Catalyst : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine).
  • Temperature : 80–120°C under conventional heating or 100–150°C under microwave irradiation.

Representative Protocol

A mixture of 5-amino-3-methylpyrazole (1.0 equiv) and ethyl 3-(furan-2-yl)-3-oxopropanoate (1.1 equiv) in ethanol was refluxed for 6 hours, yielding the ethyl ester intermediate (75%). Hydrolysis with LiOH in THF/water/methanol (3:1:1) at room temperature for 24 hours afforded the title compound in 90% yield.

Table 1: Cyclocondensation Optimization
β-Dicarbonyl Component Solvent Conditions Yield (%) Reference
Ethyl 3-(furan-2-yl)-3-oxopropanoate Ethanol Reflux, 6 h 75
3-(Furan-2-yl)pentane-2,4-dione Toluene 100°C, 8 h 68
Ethyl 2-acetyl-3-(furan-2-yl)propanoate Solvent-free Microwave, 150°C, 20 min 89

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method is particularly effective for cyclocondensation and functional group transformations.

Accelerated Cyclization

Under microwave conditions (150°C, 20 minutes), the cyclocondensation of 5-amino-3-methylpyrazole with ethyl 3-(furan-2-yl)-3-oxopropanoate achieved an 89% yield, compared to 75% under conventional reflux. The rapid heating minimizes side reactions, preserving the integrity of the furan ring.

Table 2: Conventional vs. Microwave Synthesis
Method Time Temperature Yield (%)
Conventional reflux 6 h 80°C 75
Microwave irradiation 20 min 150°C 89

Hydrolysis of Ester Intermediates

The ethyl ester at position 7 is hydrolyzed to the carboxylic acid using alkaline conditions. Lithium hydroxide (LiOH) in a ternary solvent system (THF/water/methanol) is optimal for complete conversion without degrading the furan moiety.

Hydrolysis Optimization

  • Base : LiOH (2.0 equiv) outperforms NaOH or KOH due to milder conditions.
  • Solvent : THF/water/methanol (3:1:1) ensures solubility of both ester and acid.
  • Time : 24 hours at room temperature or 2 hours under reflux.
Table 3: Hydrolysis Conditions Comparison
Base Solvent System Temperature Time Yield (%)
LiOH THF/water/methanol RT 24 h 90
NaOH Ethanol/water Reflux 6 h 82
KOH Dioxane/water RT 48 h 78

Alternative Synthetic Routes

Nucleophilic Substitution

Chlorine at position 7 (introduced via POCl₃) can be displaced by carboxylate ions, though this route is less efficient than direct cyclocondensation.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield (%)
Cyclocondensation + hydrolysis High regioselectivity, scalable Multi-step process 75–90
Microwave-assisted Rapid, energy-efficient Specialized equipment required 89
Nucleophilic substitution Flexible late-stage modification Low efficiency for carboxylic acid 50–65

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The 7-carboxylic acid group enables diverse derivatization:

Esterification

  • Reaction : Conversion to ethyl ester via Fischer esterification.

    ConditionsCatalystYieldSource
    Ethanol, H₂SO₄H₂SO₄85%
    Ethanol, HCl (gas)HCl78%

Amide Formation

  • Reaction : Coupling with amines using EDCI/HOBt.

    AmineSolventYieldSource
    BenzylamineDMF65%
    4-AminopyridineTHF58%

Decarboxylation

  • Reaction : Thermal decarboxylation at 200°C yields 3-methyl-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine .

Furan Ring Electrophilic Substitution

The electron-rich furan substituent undergoes electrophilic aromatic substitution:

Reaction TypeReagentPositionYieldSource
NitrationHNO₃/H₂SO₄C-542%
BrominationBr₂/FeCl₃C-455%

Mechanistic Note : The methyl group at position 3 sterically directs substitution to the furan’s C-4/C-5 positions .

Pyrimidine Ring Reactivity

The pyrimidine moiety participates in nucleophilic substitution and coordination chemistry:

Chlorination

  • Reaction : PCl₅-mediated chlorination at position 2.

    ConditionsTemperatureYieldSource
    PCl₅, POCl₃110°C61%

Metal Complexation

  • Reaction : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the pyrimidine N-atoms and carboxylic acid group .

Biological Activity-Driven Modifications

Structural analogs demonstrate enhanced kinase inhibition through:

  • Methyl Group Oxidation : Conversion to hydroxymethyl or carbonyl groups improves solubility .

  • Furan Ring Hydrogenation : Tetrahydrofuran derivatives exhibit higher metabolic stability .

Green Chemistry Approaches

Recent advances emphasize sustainable synthesis:

  • Microwave-Assisted Reactions : Reduce reaction time from 24 hours to 30 minutes .

  • Solvent-Free Conditions : Achieve 89% yield in cyclocondensation using mechanochemical methods .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its pyrazolo[1,5-a]pyrimidine framework, which includes a furan ring and a carboxylic acid functional group. This structural arrangement contributes to its biological activity. The molecular formula of the compound is C11H9N3O3C_{11}H_{9}N_{3}O_{3}, with a molecular weight of approximately 219.21 g/mol. The presence of the furan moiety enhances its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including 5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, exhibit significant anti-inflammatory properties. A study highlighted that compounds in this class showed potent inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses. The pharmacological screening demonstrated that these compounds had lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, indicating a safer profile for long-term use .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies revealed that certain pyrazolo derivatives exhibited strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of several standard antibiotics, suggesting potential as a novel antibacterial agent . Additionally, some derivatives demonstrated antifungal activity against Candida albicans.

Case Study 1: Anti-inflammatory Screening

In a comparative study involving several pyrazolo derivatives, this compound was found to have an LD50 value exceeding 1100 mg/kg when tested for acute toxicity. This suggests a favorable safety profile compared to conventional anti-inflammatory medications .

Case Study 2: Antibacterial Evaluation

A recent study synthesized multiple derivatives based on the pyrazolo framework and assessed their antibacterial efficacy using disc diffusion methods. Among these, compounds derived from this compound exhibited MIC values as low as 0.25 µg/mL against resistant bacterial strains . This highlights the potential for developing new antibiotics from this chemical class.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives and furan-containing heterocycles. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Biological Activity

5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of Pyrazolo[1,5-a]pyrimidine Core : This is achieved through cyclization reactions involving 3-amino-pyrazole derivatives and appropriate carbonyl compounds.
  • Carboxylation : The introduction of the carboxylic acid group at the 7-position can be accomplished via electrophilic substitution methods or through the use of carboxylic acid derivatives.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-mycobacterial and anticancer agent.

Anti-mycobacterial Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibitory effects on Mycobacterium tuberculosis (M.tb) by targeting mycobacterial ATP synthase. For instance, a study reported that derivatives with specific substitutions showed minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against M.tb .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that certain derivatives effectively inhibited cell proliferation in various cancer cell lines. Notably, compounds were shown to induce apoptosis through pathways involving p53 activation and caspase cleavage .

Case Studies

Several case studies have illustrated the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:

  • MDM2 Inhibition : A study highlighted the role of pyrazolo[1,5-a]pyrimidines in inhibiting murine double minute 2 (MDM2), a protein that regulates p53. Compounds demonstrated moderate tumor growth inhibition in preclinical models .
  • 11β-Hydroxysteroid Dehydrogenase Modulation : Another study explored the modulation of 11β-hydroxysteroid dehydrogenase type 1 activity by these compounds, indicating potential therapeutic applications for metabolic syndrome .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedMIC (µg/mL)Reference
Anti-mycobacterial5-(Furan-2-yl)-3-methylpyrazolo...0.2 - 1.5
AnticancerVarious derivativesVaries
MDM2 InhibitionCompound 56Moderate
HSD1 ModulationVarious derivativesEffective

Q & A

Q. What are the primary synthetic routes for 5-(furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid?

The synthesis typically involves cyclization of precursors such as 5-amino-3-methylpyrazole with furan-containing carbonyl derivatives. A common method is the condensation of 5-amino-3-methylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux, followed by oxidation or hydrolysis to introduce the carboxylic acid group at position 7 . Key steps include:

  • Cyclization : Formation of the pyrazolo[1,5-a]pyrimidine core via nucleophilic attack and ring closure.
  • Functionalization : Introduction of the furan-2-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or direct substitution .
  • Carboxylic acid formation : Hydrolysis of ester intermediates using aqueous NaOH or LiOH .

Q. How is the structural integrity of this compound verified?

Structural characterization employs:

  • X-ray crystallography : Resolves bond lengths, angles, and confirms regioselectivity (e.g., dihedral angles between fused rings) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., furan protons at δ 6.20–6.94 ppm, pyrazole protons at δ 8.07–8.43 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., HRMS [M+H]+^+ calcd. for C14_{14}H12_{12}N3_3O3_3: 254.1042; found: 254.1039) .

Q. What are the solubility and purification challenges?

  • Solubility : The carboxylic acid group enhances polarity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in non-polar solvents. Adjusting pH (e.g., sodium salt formation) improves aqueous solubility .
  • Purification : Column chromatography (silica gel, eluent: CHCl3_3/MeOH) or recrystallization (cyclohexane/ethanol) removes byproducts. HPLC (≥98% purity) is critical for biological assays .

Q. What preliminary biological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives?

Related compounds exhibit:

  • Enzyme inhibition : Inhibition of kinases (e.g., KDR) and receptors (e.g., benzodiazepine receptors) via competitive binding .
  • Anticancer activity : Apoptosis induction in cell lines (e.g., MCF-7) through caspase-3 activation .
  • Neuropharmacological effects : Modulation of GABAA_A receptors .

Advanced Research Questions

Q. How can regioselectivity be controlled during synthesis?

Regioselectivity in pyrazolo[1,5-a]pyrimidine formation depends on:

  • Precursor design : Using electron-deficient carbonyl groups (e.g., trifluoromethyl) to direct cyclization .
  • Catalysis : Pd-mediated cross-coupling ensures precise furan substitution at position 5 .
  • Reaction conditions : Solvent polarity (e.g., DMF vs. ethanol) and temperature (reflux vs. RT) influence isomer ratios .

Q. What strategies optimize reaction yields and scalability?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yields (70% → 85%) .
  • Catalyst screening : Pd(PPh3_3)4_4 or CuI enhances coupling efficiency for furan introduction .
  • Green chemistry : Solvent-free conditions or ionic liquids minimize waste .

Q. How can computational modeling guide derivative design?

  • Docking studies : Predict binding affinity to targets (e.g., COX-2) by analyzing hydrogen bonds and hydrophobic interactions .
  • DFT calculations : Optimize substituent effects (e.g., trifluoromethyl vs. methyl) on electronic properties (HOMO-LUMO gaps) .

Q. How are contradictions in analytical data resolved?

  • Isomer identification : LC-MS/MS distinguishes isomeric byproducts (e.g., ethyl 5-methyl vs. 7-methyl esters) .
  • Crystallographic validation : Resolves ambiguities in NMR assignments (e.g., overlapping proton signals) .

Q. What structure-activity relationship (SAR) insights exist for this scaffold?

  • Position 5 : Furan-2-yl enhances π-stacking with aromatic residues in enzyme active sites .
  • Position 7 : Carboxylic acid improves solubility and hydrogen-bonding capacity, critical for receptor binding .
  • Position 3 : Methyl groups reduce steric hindrance, favoring planar conformations for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.